2-(4-Bromophenyl)benzo[b]thiophene
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Overview
Description
2-(4-Bromophenyl)benzo[b]thiophene: is an organic compound with the molecular formula C14H9BrS . It is a member of the benzothiophene family, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is notable for its bromine atom attached to the phenyl group, which can influence its reactivity and applications in various fields.
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in organic synthesis and pharmaceutical development , suggesting that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Bromophenyl)benzo[b]thiophene involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid or ester with an aryl halide. For this compound, the reaction would involve coupling 4-bromophenylboronic acid with benzo[b]thiophene under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction conditions typically include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(4-Bromophenyl)benzo[b]thiophene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products like 2-(4-aminophenyl)benzo[b]thiophene.
Oxidation: Products like this compound sulfoxide.
Reduction: Products like 2-phenylbenzo[b]thiophene.
Scientific Research Applications
2-(4-Bromophenyl)benzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and organic semiconductors.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as anti-cancer or anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)benzo[b]thiophene depends on its application:
Comparison with Similar Compounds
2-Phenylbenzo[b]thiophene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(4-Chlorophenyl)benzo[b]thiophene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2-(4-Methylphenyl)benzo[b]thiophene: Contains a methyl group, influencing its electronic properties and steric effects.
Uniqueness: 2-(4-Bromophenyl)benzo[b]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-benzothiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDKRWVYXSAROY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of 2-(4-Bromophenyl)benzo[b]thiophene?
A1: The molecular formula of this compound is C14H9BrS, and its molecular weight is 293.18 g/mol. This was determined based on the structure of the compound.
Q2: How was this compound characterized in the study?
A2: The article mentions that the structure of this compound, along with other intermediates, was confirmed by 1H NMR and EI-MS [].
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